Alanine, 3-(5-amino-2-(octyloxy)phenyl)-
Description
Alanine, 3-(5-amino-2-(octyloxy)phenyl)- is a modified alanine derivative featuring a phenyl ring substituted with an amino group at the 5-position and an octyloxy chain at the 2-position. The octyloxy group enhances lipophilicity, which may improve membrane permeability, while the amino group provides a reactive site for interactions with biological targets.
Properties
CAS No. |
13724-17-9 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-amino-2-octoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H28N2O3/c1-2-3-4-5-6-7-10-22-16-9-8-14(18)11-13(16)12-15(19)17(20)21/h8-9,11,15H,2-7,10,12,18-19H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
FSPOQDFLMPEWHQ-HNNXBMFYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)CC(C(=O)O)N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alanine, 3-(5-amino-2-(octyloxy)phenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Lipophilicity and Solubility
- The octyloxy chain in the target compound increases lipophilicity compared to shorter alkyl or polar groups (e.g., 3-(3-furyl)-DL-alanine ), making it more suitable for crossing lipid bilayers .
- Fluorinated derivatives like 3-(2-Fluoro-18F-...phenyl)-L-alanine prioritize radiolabeling efficiency over solubility, limiting their use to specialized medical imaging .
Reactive Group Variations The 5-amino group on the phenyl ring provides a nucleophilic site for covalent interactions, distinguishing it from non-reactive analogues like N-(2-ethyl-6-methylphenyl)-alanine . 3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine leverages its quinolinyl-benzoxazole moiety for selective metal ion coordination, a feature absent in the target compound .
Biological and Industrial Applications The target compound’s bioactivity aligns with enzyme interaction roles (e.g., β-Ureidopropionase interactions in pyrimidine metabolism) , whereas 5-(3-cyano-L-alanine)-Oxytocin serves as a reference standard for peptide drug impurities .
Research Findings and Trends
- Metal Ion Detection: Quinolinyl-benzoxazole derivatives demonstrate superior fluorescence quenching in the presence of transition metals (e.g., Cu²⁺, Zn²⁺) compared to aliphatic-substituted alanines .
- Radiopharmaceutical Stability : Fluorinated alanine derivatives exhibit rapid metabolic clearance in vivo, contrasting with the longer retention time expected for lipophilic octyloxy-containing compounds .
- Synthetic Utility: Ethyl-methylphenyl-substituted alanines are favored in industrial-scale synthesis due to their stability, whereas the amino-octyloxy derivative requires specialized handling for bioactive applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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